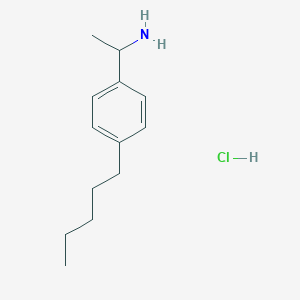
alpha-Methyl-4-n-pentylbenzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Pentylphenyl)ethanamine Hydrochloride is a chemical compound with the molecular formula C13H22ClN and a molecular weight of 227.77 g/mol . This compound is known for its unique structure, which includes a pentyl group attached to a phenyl ring, further connected to an ethanamine moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(4-Pentylphenyl)ethanamine Hydrochloride typically involves several steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-pentylbenzene.
Nitration and Reduction: The 4-pentylbenzene undergoes nitration to form 4-pentyl nitrobenzene, which is then reduced to 4-pentylaniline.
Chemical Reactions Analysis
1-(4-Pentylphenyl)ethanamine Hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form amines.
Scientific Research Applications
1-(4-Pentylphenyl)ethanamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Pentylphenyl)ethanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to interact with neurotransmitter receptors, influencing signal transduction pathways and modulating cellular responses. The exact pathways and targets are still under investigation, but its structure suggests potential activity similar to other phenylalkylamines .
Comparison with Similar Compounds
1-(4-Pentylphenyl)ethanamine Hydrochloride can be compared with similar compounds such as:
1-(4-Ethylphenyl)ethanamine Hydrochloride: This compound has an ethyl group instead of a pentyl group, leading to different chemical and biological properties.
1-(4-Butylphenyl)ethanamine Hydrochloride:
1-(4-Methylphenyl)ethanamine Hydrochloride: The methyl group in this compound results in distinct chemical behavior compared to the pentyl-substituted analog.
Properties
CAS No. |
175136-44-4 |
|---|---|
Molecular Formula |
C13H22ClN |
Molecular Weight |
227.77 g/mol |
IUPAC Name |
1-(4-pentylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14;/h7-11H,3-6,14H2,1-2H3;1H |
InChI Key |
NUHPUVDNOSHWSJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


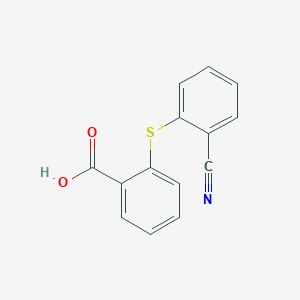
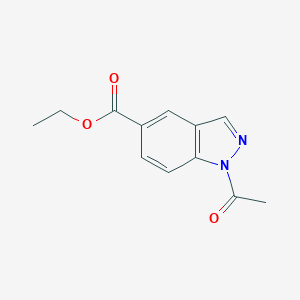
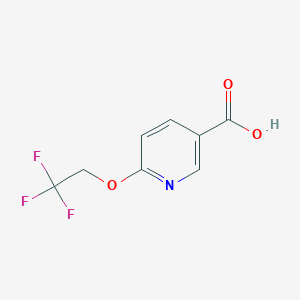
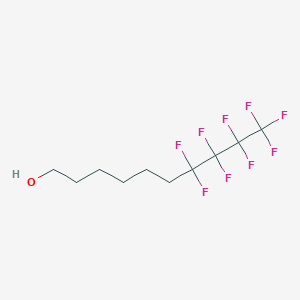
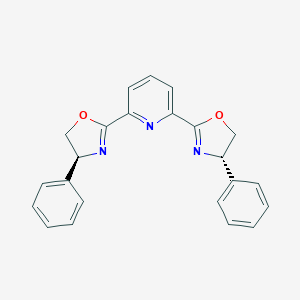
![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)
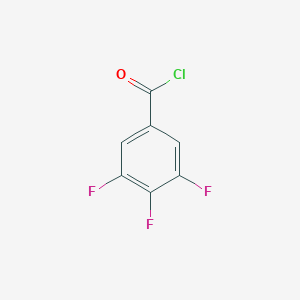
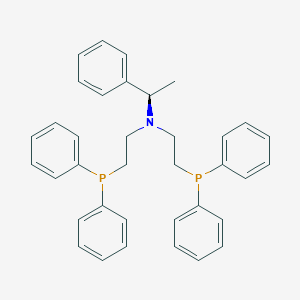
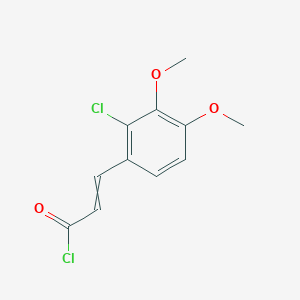
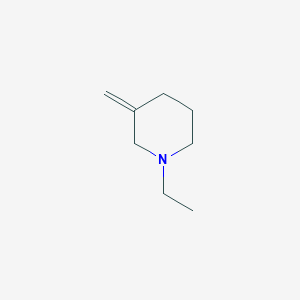
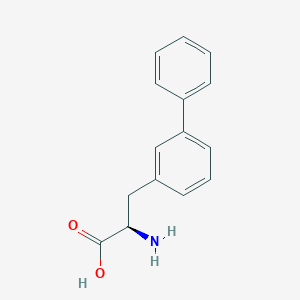
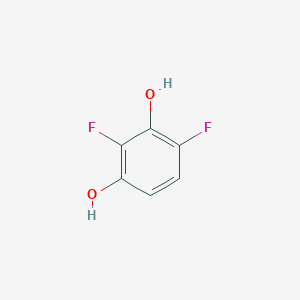
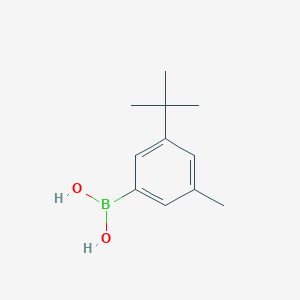
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
